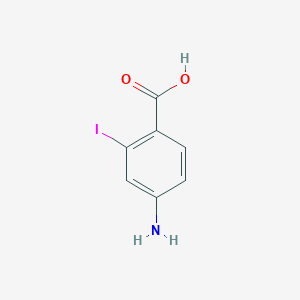

4-Amino-2-iodobenzoic acid

Description

Contextual Significance within Aromatic Amino Acid Chemistry

While not a naturally occurring amino acid, 4-amino-2-iodobenzoic acid holds significance as a synthetic aromatic amino acid derivative. cymitquimica.com Natural aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, are fundamental components of proteins and play crucial roles in various biological processes. researchgate.net The study of synthetic analogues like this compound provides valuable insights into the structure-activity relationships of peptides and other biomolecules.

The presence of the amino and carboxylic acid groups allows for its incorporation into peptide chains, while the iodo-substituent introduces a unique steric and electronic profile. This makes it a useful tool for researchers exploring the impact of unnatural amino acids on peptide conformation and function. For instance, derivatives of aminobenzoic acids are utilized in peptide synthesis to create peptidomimetics with altered biological activities or improved stability.

Overview of Research Trajectories for Substituted Iodobenzoic Acids

Substituted iodobenzoic acids, as a class of compounds, have been the subject of extensive research due to their versatile applications in organic chemistry and beyond. A significant area of research has focused on their use as precursors in the synthesis of a wide array of more complex molecules. For example, 2-iodobenzoic acid is a well-known precursor for the synthesis of hypervalent iodine reagents, which are mild and selective oxidizing agents. mdpi.com

The research trajectories for substituted iodobenzoic acids have expanded into several key areas:

Medicinal Chemistry: Iodinated benzoic acid derivatives are being investigated for their potential as pharmaceutical compounds. The iodine atom can participate in halogen bonding, which can influence a compound's binding affinity to biological targets like enzymes and receptors. Research has shown that acylhydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid exhibit promising antimicrobial and anticancer activities. mdpi.com

Organic Synthesis: These compounds are valuable intermediates in various synthetic transformations. For instance, 2-iodobenzoic acid and its derivatives are used in the synthesis of heterocyclic compounds like indoles and 3-substituted isocoumarins through transition-metal-catalyzed reactions. chemicalbook.comacs.org

Materials Science: The properties of substituted benzoic acids make them suitable for applications in materials science. For example, para-substituted halogenated benzoic acids have been studied for their ability to form self-assembled monolayers on metal oxide surfaces, which has implications for organic electronics and devices. aip.org

The ongoing research in this area continues to uncover new synthetic methodologies and applications for this important class of compounds, with a focus on developing more efficient and environmentally benign processes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECAAKAVMYEKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559033 | |

| Record name | 4-Amino-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73655-51-3 | |

| Record name | 4-Amino-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Modifications for 4 Amino 2 Iodobenzoic Acid

Historical and Revised Synthetic Pathways

The synthesis of 4-Amino-2-iodobenzoic acid has traditionally been approached through multi-step sequences, often beginning with readily available precursors. These pathways, while foundational, involve several distinct chemical transformations that have been subject to revision over time to improve efficiency and yield.

Multi-Step Synthesis from 4-Nitrotoluene (B166481) Precursors

A classical, albeit lengthy, route to this compound begins with 4-nitrotoluene. This pathway involves a sequence of iodination, reduction, protection, oxidation, and deprotection steps to build the target molecule.

The initial step is the introduction of an iodine atom onto the aromatic ring of 4-nitrotoluene. Direct iodination of aromatic compounds with molecular iodine is often challenging due to the low reactivity of iodine. mdma.ch To overcome this, activating agents are required. The use of iodine in combination with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), provides a mild and effective method for aromatic iodination. mdma.chorientjchem.org This reagent system is capable of iodinating even deactivated rings, such as nitrobenzene, typically in the presence of sulfuric acid. mdma.ch

The reaction proceeds via the formation of an electrophilic iodine species generated by the interaction of iodine with the silver salt. uky.edu For 4-nitrotoluene, the nitro group is a meta-director, while the methyl group is an ortho- and para-director. The iodination is expected to occur at the 2-position, ortho to the activating methyl group and meta to the deactivating nitro group, yielding the intermediate 2-Iodo-4-nitrotoluene (B1293748) . synquestlabs.comsigmaaldrich.comnih.gov

Following iodination, the nitro group of 2-iodo-4-nitrotoluene is reduced to a primary amine. This transformation is a common and well-established process in organic synthesis. A variety of reducing agents can be employed for this step. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), is a standard method. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) or iron powder in the presence of an acid (e.g., HCl or NH₄Cl) are effective. core.ac.uk

Recent advancements have also explored electrocatalytic methods for the reduction of substituted nitrobenzenes, which can offer high selectivity under mild conditions. acs.org For instance, the reduction of 2-nitrotoluene (B74249) to 2-aminotoluene has been successfully achieved using this technique. acs.org The product of this reduction step is 2-Iodo-4-aminotoluene (also known as 2-iodo-p-toluidine).

This stage involves two critical transformations. First, the amino group of 2-iodo-4-aminotoluene is protected to prevent unwanted side reactions during the subsequent oxidation step. Acetylation is a common protection strategy, typically achieved by reacting the amine with acetic anhydride, often in a solvent like glacial acetic acid. ambeed.com This reaction yields N-(2-iodo-4-methylphenyl)acetamide (4-acetamido-2-iodotoluene).

Next, the methyl group is oxidized to a carboxylic acid. This is a powerful transformation that can be accomplished using strong oxidizing agents. A classic reagent for this purpose is potassium permanganate (B83412) (KMnO₄) or a mixture of sodium dichromate and sulfuric acid. wikipedia.org The oxidation of a methyl group on a toluene (B28343) derivative to a carboxylic acid is a standard procedure in organic synthesis. fergusson.edu The resulting product after this two-part step is 4-Acetamido-2-iodobenzoic acid .

| Step | Transformation | Starting Material | Typical Reagents | Product |

|---|---|---|---|---|

| 1 | Iodination | 4-Nitrotoluene | I₂, Ag₂SO₄, H₂SO₄ | 2-Iodo-4-nitrotoluene |

| 2 | Nitro Reduction | 2-Iodo-4-nitrotoluene | Fe/NH₄Cl or H₂/Pd-C | 2-Iodo-4-aminotoluene |

| 3 | Acetylation | 2-Iodo-4-aminotoluene | Acetic Anhydride | N-(2-iodo-4-methylphenyl)acetamide |

| 4 | Oxidation | N-(2-iodo-4-methylphenyl)acetamide | KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | 4-Acetamido-2-iodobenzoic acid |

| 5 | Hydrolysis | 4-Acetamido-2-iodobenzoic acid | HCl(aq) or NaOH(aq) | This compound |

Acetylation and Subsequent Oxidation to Carboxylic Acid

Strategic Advancements in Synthetic Protocols

While the pathway from 4-nitrotoluene is instructive, modern synthetic chemistry has driven the development of more efficient and versatile routes. These advancements often focus on using different starting materials, employing novel catalysts, and reducing the number of synthetic steps.

A prominent alternative pathway starts from anthranilic acid (2-aminobenzoic acid). The synthesis of 2-iodobenzoic acid via the Sandmeyer reaction of anthranilic acid is a common and efficient laboratory procedure. wikipedia.org This involves diazotization of the amino group followed by reaction with an iodide source, such as potassium iodide. core.ac.uk Modifications of this approach on substituted anthranilic acids can provide access to various iodo-aminobenzoic acids. For example, a synthesis starting from 2-amino-4-nitrobenzoic acid involves a Sandmeyer reaction to introduce the iodine, followed by reduction of the nitro group to yield this compound. core.ac.uk

The use of hypervalent iodine reagents represents a significant strategic advancement in organic synthesis. acs.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which are derived from 2-iodobenzoic acid, are highly selective and mild oxidants. wikipedia.orgorientjchem.org The development of catalytic systems using hypervalent iodine chemistry, where the active oxidant is regenerated in situ, offers a green and efficient alternative to traditional stoichiometric oxidants. mdpi.com These methods can be applied to various oxidative transformations that may be required in the synthesis of complex molecules. acs.org

Chemical Transformations and Derivatization of 4 Amino 2 Iodobenzoic Acid

Amide Bond Formation and Conjugation Strategies

The amino group of 4-Amino-2-iodobenzoic acid provides a reactive site for the formation of amide bonds, enabling its conjugation to other molecules. This is a foundational strategy for creating more complex chemical entities.

Synthesis of N-Acyl-L-tyrosyl Derivatives

A notable example of amide bond formation is the synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid. nlk.czresearchgate.netgrafiati.com This transformation involves the coupling of the amino group of this compound with an activated derivative of N-acetyl-L-tyrosine. Such reactions are pivotal in medicinal chemistry for creating molecules with potential biological applications. researchgate.net The resulting conjugate combines the structural features of both parent molecules, which can lead to novel properties.

Carboxylic Acid Functional Group Modifications

The carboxylic acid group is another key functional handle on the this compound molecule, allowing for a variety of modifications.

Formation of Acyl Chlorides (e.g., 4-Amino-2-iodobenzoyl Chloride)

The carboxylic acid can be converted into a more reactive acyl chloride. For instance, treatment of 4-iodobenzoic acid with thionyl chloride yields 4-iodobenzoyl chloride. chemicalbook.com A similar transformation can be applied to this compound to produce 4-amino-2-iodobenzoyl chloride. This acyl chloride is a highly reactive intermediate that can readily participate in acylation reactions with various nucleophiles to form amides, esters, and other derivatives. dergipark.org.trumich.edu

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with both an activating amino group and a deactivating iodo group. This substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions. cymitquimica.commsu.edu The amino group is an ortho-, para-director, while the iodo and carboxylic acid groups are meta-directors. The interplay of these electronic effects, along with steric hindrance from the iodine atom, dictates the position of incoming electrophiles. The presence of halogens also allows for nucleophilic substitution reactions under specific conditions. smolecule.comsmolecule.com

Potential for Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch These reactions significantly expand the synthetic utility of this compound.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comacs.org This allows for the formation of biaryl structures.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. academie-sciences.fruwindsor.carsc.orgthermofisher.com This method is used to synthesize substituted alkenes.

Sonogashira Coupling: In this reaction, a terminal alkyne is coupled with the aryl iodide using a palladium catalyst and a copper(I) co-catalyst. imperial.ac.ukorganic-chemistry.orgrsc.orgnih.gov This is a reliable method for the synthesis of aryl alkynes.

Other Couplings: The versatility of the C-I bond extends to other cross-coupling reactions such as the Negishi (using organozinc reagents), Stille (using organotin reagents), and Kumada (using Grignard reagents) couplings, each offering unique advantages in terms of substrate scope and reaction conditions. chemie-brunschwig.chresearchgate.net Copper-catalyzed C-S coupling reactions have also been reported for related iodo-substituted benzoic acids. beilstein-journals.org

The following table summarizes the key metal-catalyzed cross-coupling reactions applicable to this compound:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp²)–C(sp²) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(sp²)–C(sp) |

| Negishi | Organozinc | Pd or Ni catalyst | C(sp²)–C(sp³/sp²/sp) |

| Stille | Organotin | Pd catalyst | C(sp²)–C(sp³/sp²/sp) |

| Kumada | Grignard reagent | Pd or Ni catalyst | C(sp²)–C(sp³/sp²/sp) |

Spectroscopic and Structural Elucidation of 4 Amino 2 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-2-iodobenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the electronic environment of each atom.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons, the amino group protons, and the carboxylic acid proton. A study reported the following ¹H NMR spectral data: a broad singlet at 5.96 ppm corresponding to the two protons of the amino group (NH₂), a doublet of doublets at 6.55 ppm for the proton at position 5 (H-5), a doublet at 7.20 ppm for the proton at position 3 (H-3), and a doublet at 7.62 ppm for the proton at position 6 (H-6). cas.cz A very broad singlet is also observed at 12.24 ppm, which is characteristic of the carboxylic acid proton (COOH). cas.cz The coupling constants observed are J(5,6) = 8.5 Hz and J(5,3) = 2.3 Hz. cas.cz

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NH₂ | 5.96 | Broad Singlet | - |

| H-5 | 6.55 | Doublet of Doublets | J(5,6) = 8.5, J(5,3) = 2.3 |

| H-3 | 7.20 | Doublet | J(3,5) = 2.3 |

| H-6 | 7.62 | Doublet | J(6,5) = 8.5 |

| COOH | 12.24 | Broad Singlet | - |

| Table 1: ¹H NMR Spectral Data for this compound. cas.cz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the reported ¹³C NMR spectrum shows signals at 106.6 ppm (C-2), 121.8 ppm (C-5), 128.7 ppm (C-1), 134.9 ppm (C-3), 142.3 ppm (C-6), 162.4 ppm (C-4), and 175.9 ppm (COOH). cas.cz The assignment of these signals is based on the expected electronic effects of the substituents on the benzene (B151609) ring.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 106.6 |

| C-5 | 121.8 |

| C-1 | 128.7 |

| C-3 | 134.9 |

| C-6 | 142.3 |

| C-4 | 162.4 |

| COOH | 175.9 |

| Table 2: ¹³C NMR Spectral Data for this compound. cas.cz |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insights into the functional groups present in a molecule and their vibrational modes.

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups. The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations. In one study, these were observed at 3447 cm⁻¹ and 3356 cm⁻¹, respectively. cas.cz The carboxylic acid (COOH) group is characterized by a strong carbonyl (C=O) stretching vibration, which was reported at 1655 cm⁻¹. cas.cz The broad O-H stretch of the carboxylic acid is also a key feature, though not explicitly detailed in the provided search results.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| NH₂ | Asymmetric Stretch | 3447 |

| NH₂ | Symmetric Stretch | 3356 |

| COOH | C=O Stretch | 1655 |

| Table 3: Key IR Absorption Bands for this compound. cas.cz |

Infrared (IR) Spectroscopic Investigations

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 263, which corresponds to the molecular weight of the compound. cas.cz This peak is also the base peak, indicating its high stability. cas.cz Key fragment ions are observed at m/z 245, corresponding to the loss of water (H₂O); m/z 217, from the subsequent loss of carbon monoxide (CO); m/z 136, and m/z 127, which corresponds to the iodine cation (I⁺). cas.cz

| m/z | Relative Intensity (%) | Proposed Fragment |

| 263 | 100 | [M]⁺ |

| 245 | 30 | [M - H₂O]⁺ |

| 217 | 25 | [M - H₂O - CO]⁺ |

| 136 | 31 | [C₆H₄IN]⁺ |

| 127 | 32 | [I]⁺ |

| Table 4: Mass Spectrometry Fragmentation Data for this compound. cas.cz |

X-ray Crystallographic Investigations

Extensive searches of chemical and crystallographic databases have revealed a notable scarcity of published X-ray crystallographic data specifically for this compound. While the Cambridge Crystallographic Data Centre (CCDC) and other scientific repositories contain structural information for numerous derivatives and related compounds, a definitive crystal structure for the parent molecule, this compound, does not appear to be publicly available at this time.

This absence of data prevents a detailed analysis of its specific solid-state molecular conformation and the precise nature of its intermolecular interactions in a crystalline form. However, valuable insights can be gleaned from the crystallographic studies of closely related molecules, such as 4-iodobenzoic acid and various N-acylhydrazone or co-crystal derivatives. These studies provide a foundational understanding of the structural motifs and non-covalent interactions that are likely to influence the crystal packing of this compound.

Solid-State Molecular Conformation

Without a determined crystal structure for this compound, a definitive description of its solid-state conformation, including precise bond lengths, bond angles, and torsion angles, cannot be provided.

For comparative purposes, the crystal structure of the related compound, 4-iodobenzoic acid, reveals a dimeric arrangement in the solid state, a common feature for carboxylic acids. doi.orgnih.gov In these dimers, two molecules are held together by strong hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric unit. doi.orgnih.gov The benzene ring is planar, as expected. It is reasonable to hypothesize that this compound would also exhibit a planar aromatic core. The orientation of the carboxylic acid and amino groups relative to the benzene ring and to each other would be a key conformational feature.

Intermolecular Interactions in Crystalline Forms

The crystalline architecture of organic molecules is governed by a variety of intermolecular interactions. For this compound, one can anticipate a rich network of non-covalent bonds, including hydrogen bonds and potentially halogen bonds.

Hydrogen Bonding: The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor) suggests that hydrogen bonding would be a dominant force in the crystal packing of this compound. rsc.orgnih.gov Drawing parallels with derivatives, it is likely that the carboxylic acid moieties would form the characteristic head-to-head dimers via O-H···O hydrogen bonds. aablocks.com Furthermore, the amino group could participate in N-H···O hydrogen bonds with the carboxylic acid groups of neighboring molecules, or potentially N-H···N interactions, leading to the formation of extended one-, two-, or three-dimensional supramolecular assemblies. aablocks.com

In the absence of experimental data for this compound, the following table presents a hypothetical summary of the types of intermolecular interactions that could be expected, based on the analysis of related compounds.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of centrosymmetric dimers |

| Hydrogen Bond | Amino Group (N-H) | Carboxylic Acid (C=O) | Linking dimers into extended networks |

| Hydrogen Bond | Amino Group (N-H) | Amino Group (N) | Formation of chains or sheets |

| Halogen Bond | Iodine (C-I) | Carboxylic Acid (C=O) | Directional interaction influencing packing |

| Halogen Bond | Iodine (C-I) | Amino Group (N) | Competition with hydrogen bonding |

| van der Waals Forces | Iodine | Iodine | Stacking interactions |

A definitive elucidation of the beautiful and complex interplay of these forces in the solid state of this compound awaits its successful crystallization and subsequent X-ray diffraction analysis.

Computational and Theoretical Investigations of 4 Amino 2 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Amino-2-iodobenzoic acid. nih.govgrafiati.com Methods like B3LYP, often paired with basis sets such as 6-311++G**, are used to optimize the molecular geometry and calculate key electronic parameters. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. he.com.br The difference in energy between the HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular stability and reactivity. he.com.br A smaller energy gap generally implies higher reactivity.

Calculations for related aminobenzoic acid isomers and derivatives provide a framework for understanding these properties. he.com.br The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the amino group and the oxygen atoms of the carboxylic acid are expected to be electron-rich regions, while the hydrogen atoms are electron-poor.

Table 1: Calculated Electronic Properties of Aromatic Acids (Illustrative) This table is illustrative, based on typical data from DFT calculations on similar compounds.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -5.5 | Electron-donating ability |

| ELUMO | -1.5 to -1.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 5.0 | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Molecular polarity |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein. researchgate.net This method is crucial for understanding potential drug-target interactions. nih.govresearchgate.net

Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate synthesis pathway of bacteria and is the target for sulfonamide antibiotics. nih.govwikipedia.org These drugs act as competitive inhibitors, mimicking the natural substrate, para-aminobenzoic acid (PABA). lew.ronih.gov Computational screening studies have identified this compound as a potential inhibitor of DHPS. lew.ro

In a comprehensive screening of compounds structurally similar to PABA, this compound (PubChem ID: 14332036) demonstrated a better binding affinity for the E. coli dihydropteroate synthase enzyme than PABA itself. lew.ro The docking results suggest that it fits well within the active site, indicating it could act as a competitive inhibitor. lew.ro Such findings highlight the potential of this compound as a scaffold for developing new antibacterial agents that could circumvent existing sulfonamide resistance mechanisms. nih.govlew.ro

Table 2: Comparative Docking Results for Dihydropteroate Synthase

| Compound | PubChem CID | Binding Affinity vs. PABA | Potential as Inhibitor |

|---|---|---|---|

| para-Aminobenzoic acid (PABA) | 978 | Baseline | Natural Substrate |

| This compound | 14332036 | Higher lew.ro | Good lew.ro |

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are valuable for assigning chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Studies on aminobenzoic acid isomers have shown a strong linear correlation between theoretically calculated NMR shieldings and experimentally recorded data. researchgate.netresearchgate.net For this compound, such simulations would predict the chemical shifts for the aromatic protons and carbons, taking into account the electronic effects of the amino, iodo, and carboxylic acid substituents. grafiati.com

Theoretical vibrational spectra (Infrared and Raman) are calculated by solving for the harmonic vibrational frequencies of the optimized molecular geometry. oatext.commdpi.com DFT methods, such as B3LYP, are effective for these calculations. researchgate.netresearchgate.net The calculated wavenumbers and intensities for vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and various aromatic ring vibrations, can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the definitive assignment of spectral bands. mdpi.com A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Benzoic Acid

| Vibrational Mode | Typical Experimental Wavenumber (IR) | Typical Calculated Wavenumber (Scaled) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3050 |

| N-H Stretch (Amino) | ~3400, ~3300 | ~3450, ~3350 |

| C=O Stretch (Carboxylic Acid) | ~1680 | ~1690 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1610, ~1510 |

Computational NMR Spectral Simulations

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key methodology for investigating reaction mechanisms, providing insights into transition states, intermediates, and activation energies that are often difficult to observe experimentally. For a molecule like this compound, this is particularly relevant for understanding its participation in reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), which are common for iodoaromatic compounds. researchgate.net

By using DFT, researchers can map the potential energy surface of a reaction. researchgate.net This involves locating the structures of reactants, transition states, and products, and calculating their relative energies. This information allows for the determination of the reaction's kinetic and thermodynamic feasibility. For instance, in a Suzuki coupling, modeling could elucidate the oxidative addition of the C-I bond to a palladium(0) complex, the subsequent transmetalation, and the final reductive elimination step. Computational chemistry can explain the rate-determining step of a reaction, such as the "hypervalent twisting" mechanism proposed for oxidations involving related iodoxybenzoic acids. tsijournals.com These theoretical studies can predict how substituents on the aromatic ring influence reaction rates and regioselectivity, guiding the design of more efficient synthetic routes.

Applications in Advanced Organic Synthesis and Research

Role as a Key Intermediate in Complex Molecule Construction

4-Amino-2-iodobenzoic acid serves as a crucial starting material or intermediate in the multi-step synthesis of complex organic molecules, particularly those with applications in medicinal chemistry and materials science. solubilityofthings.comcymitquimica.comclearsynth.com The distinct reactivity of its three functional groups—the nucleophilic amino group, the carboxylic acid that can be converted to various derivatives, and the iodine atom that is amenable to a wide range of coupling reactions—allows for its sequential and regioselective modification.

This controlled reactivity makes it a valuable precursor in building elaborate molecular frameworks. For instance, the amino group can be acylated, the carboxylic acid can be esterified or converted to an amide, and the iodine atom can participate in carbon-carbon or carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura or Sonogashira couplings. This multi-faceted reactivity is essential for generating libraries of compounds for drug discovery and for synthesizing specifically designed functional materials.

A notable example of its application is in the synthesis of peptide-based structures. Research has detailed a three-step synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid, starting from this compound and diacetyltyrosine. grafiati.com This demonstrates its utility in incorporating the iodinated aminobenzoic acid scaffold into biologically relevant molecules. Furthermore, its derivatives have been explored as potential inhibitors of human rhinovirus, highlighting its role in the development of therapeutic agents. google.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 73655-51-3 | clearsynth.comnih.gov |

| Molecular Formula | C₇H₆INO₂ | nih.govaablocks.com |

| Molecular Weight | 263.03 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | Typically a crystalline solid | cymitquimica.com |

Development of Labeled Compounds for Tracers and Probes

The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radiolabeled compounds. google.com Radioactive isotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in preclinical research. google.comacs.org By incorporating a radioactive iodine isotope, molecules derived from this compound can be transformed into tracers or probes to visualize and study biological processes non-invasively. researchgate.net

These labeled compounds can be designed to bind to specific biological targets, such as enzymes or receptors. smolecule.com The radiation emitted by the iodine isotope allows for the detection and quantification of these targets in living systems, providing valuable information for disease diagnosis and drug development. researchgate.netmdpi.com The synthesis of such probes often involves replacing the stable iodine atom on the precursor molecule with a radioactive one. acs.org

One of the primary methods for introducing a radioactive iodine isotope into an aromatic compound like this compound is through isotopic exchange. This reaction involves the exchange of the non-radioactive iodine atom on the molecule with a radioactive iodide ion (e.g., [¹²⁵I]⁻ or [¹³¹I]⁻) from a source like sodium iodide. osti.govumich.edu

The key advantages of the isotopic exchange method include the straightforward synthesis and purification of the non-radioactive precursor and the fact that the radiolabeled product is chemically identical to the starting material. umich.edu The reaction is often facilitated by heat and can be catalyzed by various agents. umich.edu For aryl iodides, the exchange can be promoted in high-boiling point solvents or in a melt of a substance like pivalic acid, which has been shown to be effective for radioiodinating benzoic acid derivatives. umich.edu The presence of an electron-donating group, such as the amino group in this compound, can facilitate electrophilic radioiodination processes. umich.edu While isotopic exchange is a viable and often simple method, it typically produces radiolabeled compounds with modest specific activity due to the equilibrium between the radioactive and non-radioactive species. acs.org

| Isotope | Application | Reference |

|---|---|---|

| Iodine-123 (¹²³I) | SPECT Imaging | acs.org |

| Iodine-124 (¹²⁴I) | PET Imaging | google.comacs.org |

| Iodine-125 (¹²⁵I) | Preclinical/Biological Applications | acs.org |

| Iodine-131 (¹³¹I) | Radiotherapy and Diagnostics | google.comacs.org |

Precursor in the Synthesis of Functionally Substituted Benzoyl Halides with Synthetic Utility

The carboxylic acid moiety of this compound can be readily converted into a more reactive benzoyl halide, such as a benzoyl chloride or benzoyl bromide. This transformation is a standard procedure in organic chemistry, typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (for the benzoyl chloride) or oxalyl chloride. nih.govgoogle.com

The resulting 4-amino-2-iodobenzoyl halide is a highly valuable synthetic intermediate. Benzoyl halides are powerful acylating agents used to form amide and ester bonds, which are fundamental linkages in a vast array of organic molecules, including pharmaceuticals, polymers, and dyes. nih.govgoogle.com For example, the reaction of a 4-aminobenzoyl halide with an alcohol or another amine would yield the corresponding ester or amide, respectively. This reactivity is central to building more complex molecular structures. In one documented process, 4-aminobenzoic acid derivatives are reacted with benzoyl chlorides in the presence of a base to form N-benzamidobenzoic acids, demonstrating a key application of this class of reagents. nih.gov

Recently, benzoyl halides have also found utility in materials science as efficient halide sources for the colloidal synthesis of lead-based halide perovskite nanocrystals. nih.gov This innovative approach allows for precise control over the stoichiometry of the resulting nanocrystals. While this specific application has been demonstrated with simpler benzoyl halides, it showcases the expanding synthetic utility of this class of compounds, for which 4-amino-2-iodobenzoyl halide could serve as a functionally substituted precursor. nih.gov

Future Research Directions and Emerging Paradigms for 4 Amino 2 Iodobenzoic Acid

Exploration of Unconventional Synthetic Routes

The conventional synthesis of 4-Amino-2-iodobenzoic acid and its isomers often relies on multi-step processes, such as the Sandmeyer reaction starting from substituted aminobenzoic acids. Current time information in Chatham County, US.beilstein-journals.orgnih.gov A revised synthesis has been reported starting from 4-nitrotoluene (B166481), involving iodination, reduction, acetylation, oxidation, and hydrolysis. Current time information in Chatham County, US. Another route involves the reduction of 2-iodo-4-nitrobenzoic acid. While effective, these routes can involve harsh conditions or multiple steps. Future research is poised to explore more efficient, sustainable, and unconventional synthetic strategies.

Photocatalytic Synthesis : Visible-light photoredox catalysis has emerged as a powerful tool for green synthesis. bohrium.comacs.org A potential unconventional route could involve the photocatalytic oxidation of a substituted benzyl (B1604629) alcohol to the corresponding benzoic acid, using oxygen as the sole oxidant under mild conditions. bohrium.comacs.org This approach could significantly reduce the environmental impact compared to traditional methods.

Flow Chemistry : Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for seamless multi-step synthesis. durham.ac.uk The development of a continuous-flow process for the synthesis of this compound, potentially integrating steps like diazotization and iodination of anilines or C-H activation, could represent a significant leap in production efficiency and scalability. researchgate.netmdpi.comscielo.br

Enzymatic and Bio-catalytic Methods : The use of enzymes for the synthesis of aminobenzoic acid derivatives is a promising green alternative. mdpi.com Future work could focus on discovering or engineering enzymes capable of regioselective iodination or amination of benzoic acid precursors, offering high selectivity under mild, aqueous conditions. Research into using p-aminobenzoic acid (PABA) derivatives in enzymatic analysis provides a basis for exploring these biological routes. mdpi.comnih.gov

| Synthetic Paradigm | Potential Advantage | Relevant Precursor Type | Citations |

| Photocatalysis | Green, mild conditions, uses O₂ as oxidant | Substituted Benzyl Alcohols | bohrium.comacs.org |

| Flow Chemistry | High efficiency, safety, scalability | Haloanilines, Diazonium Salts | durham.ac.ukresearchgate.netmdpi.comscielo.br |

| Enzymatic Synthesis | High selectivity, aqueous conditions | Benzoic Acid Precursors | mdpi.comnih.gov |

Investigation of Novel Reactivity Patterns and Derivatization Pathways

The three functional groups of this compound provide distinct handles for chemical modification. While derivatization of aminobenzoic acids to form amides, esters, and Schiff bases is known nih.govresearchgate.netsci-hub.se, emerging paradigms can unlock unprecedented reactivity.

Photoredox and Radical Chemistry : The iodo-substituent makes the molecule an excellent candidate for radical reactions. Alkynylbenziodoxoles, derived from substituted o-iodobenzoic acids, have shown excellent reactivity in photoredox-catalyzed radical alkynylations. beilstein-journals.orgnih.gov The amino and carboxylic acid groups can also participate in radical transformations. rsc.orgsioc-journal.cn Future work could explore the direct photoredox-catalyzed coupling of this compound with various partners to generate novel and complex molecular architectures. csic.es

C-H Functionalization : Direct C-H functionalization is a step-economical strategy for creating new bonds, and its application in complex natural product synthesis is growing. rsc.orgsigmaaldrich.com Palladium-catalyzed enantioselective C-H functionalization, in particular, has become a powerful tool. snnu.edu.cn Research can be directed towards the selective C-H activation of the aromatic ring of this compound, allowing for the introduction of new functional groups at positions not easily accessible through classical methods. researchgate.net

Bioorthogonal Chemistry : Bioorthogonal reactions are selective transformations that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The amino group of this compound can be converted to an azide, a key bioorthogonal handle, enabling its use in Staudinger ligations or copper-free click chemistry. wikipedia.orgresearchgate.net The iodoaryl group itself can participate in metal-catalyzed bioorthogonal coupling reactions, making its derivatives valuable as probes for studying biological systems. researchgate.netescholarship.org

| Reactivity Paradigm | Key Functional Group | Potential Application | Citations |

| Photoredox Catalysis | Iodo, Carboxyl, Amino | Novel radical couplings | beilstein-journals.orgnih.govrsc.orgsioc-journal.cncsic.es |

| C-H Functionalization | Aromatic C-H Bonds | Late-stage diversification | rsc.orgsigmaaldrich.comsnnu.edu.cnresearchgate.net |

| Bioorthogonal Ligation | Amino (as azide), Iodo | Chemical biology probes | wikipedia.orgnih.govresearchgate.netresearchgate.netescholarship.org |

Integration into Advanced Materials Science

The unique combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting carboxylate, and a halogen-bond-donating iodine makes this compound an exceptional building block for advanced materials.

Metal-Organic Frameworks (MOFs) : MOFs are porous crystalline materials constructed from metal nodes and organic linkers. wikipedia.org Iodobenzoic acids have been successfully used as linkers to create MOFs. nih.govrsc.org The spatial distribution of the functional groups is critical; studies have shown that different isomers can lead to distinct material structures, such as uniform versus core-shell distributions. nih.gov Future research could explore the use of this compound to construct novel MOFs where the amino group can be post-synthetically modified, and the iodine atom imparts specific properties like enhanced gas sorption or catalytic activity.

Supramolecular Polymers and Gels : The functional groups on the molecule are ideal for directing self-assembly through a combination of hydrogen and halogen bonding. rsc.org This can lead to the formation of well-ordered supramolecular polymers, liquid crystals, or functional gels. The iodine atom, in particular, can participate in strong halogen bonds, a highly directional and tunable non-covalent interaction.

Functional Dyes and Optical Materials : The aminobenzoic acid scaffold is a component of many dyes. The heavy iodine atom can influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and promoting phosphorescence. This makes derivatives of this compound interesting candidates for applications in organic light-emitting diodes (OLEDs), sensors, or as photosensitizers.

Development of High-Throughput Characterization Methodologies

The distinct chemical handles of this compound make it suitable for use as a scaffold or tag in high-throughput applications.

Combinatorial Library Synthesis : The molecule can serve as a versatile building block for the combinatorial synthesis of compound libraries. The amine and carboxylic acid groups allow for easy derivatization, for example, through peptide coupling chemistry.

Affinity-Based Separation and Screening : P-aminobenzoic acid derivatives have been used to create novel affinity gels for the high-efficiency purification of enzymes. nih.gov Similarly, this compound could be immobilized on a solid support to create affinity chromatography media for high-throughput screening of protein-ligand interactions or for the purification of specific biomolecules.

Mass Spectrometry Probes : The presence of iodine, with its unique isotopic signature and mass, makes it an excellent tag for mass spectrometry-based assays. Advanced techniques like HPLC coupled with high-resolution mass spectrometry (HRMS) are used to identify and quantify numerous products from complex reactions involving iodo-containing compounds. acs.org Derivatization with this compound could facilitate the characterization of complex mixtures and aid in metabolomics or proteomics workflows.

Computational Design and Prediction of Novel this compound Analogs

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules and materials, bypassing costly and time-consuming trial-and-error experimentation.

DFT for Reactivity Prediction : Density Functional Theory (DFT) can be employed to investigate the electronic structure and predict the reactivity of this compound and its analogs. researchgate.netdergipark.org.tr Calculations of properties like HOMO-LUMO gaps, electrostatic potential surfaces, and reaction energy barriers can guide the design of new synthetic reactions and predict the most likely sites for functionalization. Computational studies have been used to evaluate the thermochemical properties of halobenzoic acids and to understand substituent effects in their reactions. nist.govrsc.org

Molecular Docking and In Silico Screening : For applications in medicinal chemistry, molecular docking can predict the binding modes of this compound derivatives with biological targets like enzymes. researchgate.netbohrium.com This enables large-scale in silico screening of virtual libraries to identify promising candidates for further synthesis and experimental testing. nih.gov

Machine Learning for Property Prediction : By generating a dataset of calculated properties for a range of virtual analogs, machine learning (ML) models can be trained to predict the properties of new, untested compounds. acs.org This approach can rapidly screen vast chemical spaces to identify novel analogs of this compound with optimized characteristics, whether for drug discovery, materials science, or catalysis.

| Computational Tool | Application Area | Predicted Properties | Citations |

| Density Functional Theory (DFT) | Synthetic Chemistry | Reactivity, reaction barriers, spectroscopic data | researchgate.netdergipark.org.trnist.govrsc.org |

| Molecular Docking | Drug Discovery | Binding affinity, protein-ligand interactions | nih.govresearchgate.netbohrium.com |

| Machine Learning (ML) | Materials & Drug Design | Biological activity, material characteristics | acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-iodobenzoic acid, and how can byproduct formation be minimized?

- Methodological Answer :

- Use palladium-catalyzed iodination or directed ortho-metalation strategies for regioselective iodine introduction. Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress competing pathways. Post-synthesis, employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol-water mixtures to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Key Considerations :

- Track iodine stability under acidic/basic conditions using UV-Vis spectroscopy.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO to resolve aromatic protons and confirm substitution patterns. Integrate peaks at δ 6.5–8.5 ppm for aromatic protons and δ 1.5–2.5 ppm for amino groups.

- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹).

- X-ray Crystallography : Follow protocols for similar benzoic acid derivatives (e.g., monoclinic crystal systems, β angles ~93°) to resolve molecular packing .

- Validation : Cross-reference data with published spectra of structurally analogous compounds .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G**) to map electron density at the iodine site. Compare activation energies for Suzuki-Miyaura couplings using Pd(PPh₃)₄ vs. PdCl₂(dppf). Validate predictions with kinetic studies (NMR monitoring) .

- Data Interpretation :

- Correlate computed Mulliken charges with experimental reaction yields.

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Apply the FINER framework:

- Feasibility : Replicate synthesis/purification under controlled conditions.

- Novelty : Use DSC to differentiate polymorphic forms.

- Ethics : Disclose all synthetic variables (e.g., solvent grade, heating rates) .

- Case Study :

- Conflicting IR data may arise from keto-enol tautomerism; use variable-temperature NMR to confirm dominant tautomers .

Q. How does the iodine substituent influence the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.